molecular formula C8H13N3O B1460830 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine CAS No. 1146290-09-6

2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine

Cat. No. B1460830
CAS RN: 1146290-09-6
M. Wt: 167.21 g/mol
InChI Key: CEBYCEZLJOQVNE-UHFFFAOYSA-N
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Description

2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is used in various scientific research applications, including drug synthesis, catalysis, and material science studies.


Molecular Structure Analysis

The molecular structure of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methoxy group (OCH3) at the 2-position and two dimethylamino groups (N(CH3)2) at the 3 and 4-positions .


Physical And Chemical Properties Analysis

2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a solid at room temperature. It has a predicted boiling point of approximately 272.4°C at 760 mmHg and a predicted density of approximately 1.1 g/cm3. The refractive index is predicted to be 1.59 at 20°C .

Scientific Research Applications

Optical Applications

The compound has been used in the growth and characterization of organic single crystals for optical applications . The grown crystal was confirmed by single crystal and powder X-ray diffraction (XRD) analyses . The photoluminescence studies show that the grown crystal has green color emission .

Nonlinear Optics

The compound is important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses . Nonlinear optical properties of materials play a vital role in many new applications .

Laser Spectroscopy

The compound is valuable in the field of laser spectroscopy . Organic NLO materials can achieve much larger NLO efficiencies and additionally offer a large number of design possibilities .

Optical Communication

The compound is used in optical communication . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of optical communication .

Optical Data Storage

The compound is used in optical data storage . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of optical data storage .

Textile Industry

The compound is used in the textile industry, such as dyeing cotton, printing processes such as yellow tattoo inks, enamels for toys, emulsion and traffic paints .

Bioactive Molecules

The compound has been used in the synthesis of bioactive molecules . A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .

Proteomics Research

The compound is used in proteomics research . It is a biochemical that is used in the study of proteins, their structures, and functions .

properties

IUPAC Name

2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11(2)6-4-5-10-8(12-3)7(6)9/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBYCEZLJOQVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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